molecular formula C16H15ClO2 B8576039 Methyl 3-(4-chlorophenyl)-2-phenylpropanoate

Methyl 3-(4-chlorophenyl)-2-phenylpropanoate

Cat. No.: B8576039
M. Wt: 274.74 g/mol
InChI Key: IQVJEYTWJIORDB-UHFFFAOYSA-N
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Description

Methyl 3-(4-chlorophenyl)-2-phenylpropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a 3-(4-chlorophenyl)-2-phenylpropionate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-chlorophenyl)-2-phenylpropanoate typically involves the esterification of 3-(4-chlorophenyl)-2-phenylpropionic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this reaction include sulfuric acid and p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-chlorophenyl)-2-phenylpropanoate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as sodium methoxide and sodium ethoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: 3-(4-chlorophenyl)-2-phenylpropionic acid.

    Reduction: 3-(4-chlorophenyl)-2-phenylpropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives have been explored for their biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has investigated its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications.

Mechanism of Action

The mechanism of action of Methyl 3-(4-chlorophenyl)-2-phenylpropanoate and its derivatives involves interactions with specific molecular targets. For instance, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation. The exact pathways and molecular targets can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Methyl 3-(4-chlorophenyl)-2-phenylpropanoate can be compared with other similar compounds, such as:

    Methyl 3-(4-bromophenyl)-2-phenylpropionate: Similar structure but with a bromine atom instead of chlorine.

    Methyl 3-(4-fluorophenyl)-2-phenylpropionate: Contains a fluorine atom in place of chlorine.

    Methyl 3-(4-methylphenyl)-2-phenylpropionate: Features a methyl group instead of chlorine.

These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to the nature of the substituent on the phenyl ring.

Properties

Molecular Formula

C16H15ClO2

Molecular Weight

274.74 g/mol

IUPAC Name

methyl 3-(4-chlorophenyl)-2-phenylpropanoate

InChI

InChI=1S/C16H15ClO2/c1-19-16(18)15(13-5-3-2-4-6-13)11-12-7-9-14(17)10-8-12/h2-10,15H,11H2,1H3

InChI Key

IQVJEYTWJIORDB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)Cl)C2=CC=CC=C2

Origin of Product

United States

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